molecular formula C7H9F3O2 B11912184 (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B11912184
M. Wt: 182.14 g/mol
InChI Key: NYAYYEZWRSHEMJ-UHNVWZDZSA-N
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Description

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into a cyclopentane ring. One common method is the trifluoromethylation of cyclopentane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the efficiency of the trifluoromethylation reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid: can be compared to other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylpyridine.

    Trifluoromethylbenzene: This compound has a similar trifluoromethyl group but is attached to a benzene ring, resulting in different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its cyclopentane ring structure, which imparts distinct steric and electronic effects compared to aromatic or heterocyclic compounds. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1

InChI Key

NYAYYEZWRSHEMJ-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(CC1C(=O)O)C(F)(F)F

Origin of Product

United States

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